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Core Mechanism of Action

Brilanestrant acts as a combined Selective Estrogen Receptor Modulator (SERM) and Selective Estrogen

Receptor Degrader (SERD) [1]. The following diagram illustrates its pathway to receptor antagonism and

degradation.
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Brilanestrant's pathway from binding to biological effect.

Molecular Binding and Conformational Change: Brilanestrant competes with estrogen to bind to

the Estrogen Receptor alpha (ERα) [2]. This binding induces a specific conformational change in the
receptor. Unlike SERMs like tamoxifen, this change is profound, leading to a strong antagonistic state

[1] [3].
Receptor Degradation: The brilanestrant-ERα complex is recognized by the cell's ubiquitin-

proteasome system. The receptor is tagged with ubiquitin and subsequently degraded by the
proteasome, drastically reducing cellular levels of ERα protein [2] [3].

Overcoming Resistance: By degrading the ERα protein itself, brilanestrant's mechanism directly
addresses a common pathway of resistance to hormonal therapies. It has demonstrated activity in

preclinical models of breast cancer that were resistant to both tamoxifen and fulvestrant [1].
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Key Technical and Preclinical Data

The tables below summarize brilanestrant's chemical characteristics and profile it against other endocrine

therapies.

Table 1: Brilanestrant Chemical and Preclinical Profile

Property Description

Chemical Names/Codes GDC-0810, ARN-810, RG-6046, RO-7056118 [1]

CAS Registry Number Information absent from search results

Molecular Formula C₂₆H₂₀ClFN₂O₂ [1]

Molar Mass 446.91 g·mol⁻¹ [1]

Route of Administration Oral [1]

Primary Biological Target Estrogen Receptor alpha (ERα) [4]

Key Preclinical Finding Active in tamoxifen- and fulvestrant-resistant in vitro models [1]

Table 2: Comparison with Other Endocrine Therapies for Breast Cancer

Therapy
(Example)

Class Key Mechanism Administration
Key Differentiator of
Brilanestrant

Brilanestrant SERD/SERM ER antagonism &
degradation [1]

Oral [1] Orally bioavailable SERD;
active in resistant models

[1]

Fulvestrant SERD ER degradation

[3]

Intramuscular

injection [1]

Oral administration offers

patient convenience [1]
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Therapy
(Example)

Class Key Mechanism Administration
Key Differentiator of
Brilanestrant

Tamoxifen SERM ER antagonism

(tissue-specific)
[3]

Oral [3] Degrades ER (vs. primarily

blocking it); avoids agonist
effects [1] [3]

Raloxifene SERM ER antagonism
(tissue-specific)

[3]

Oral [3] Degrades ER (vs. primarily
blocking it) [1]

Research and Clinical Development Status

Brilanestrant was developed by Genentech (Roche) following its discovery by Aragon Pharmaceuticals [1].

It advanced to Phase II clinical trials for locally advanced or metastatic ER-positive breast cancer [1] [4].

However, in April 2017, Roche discontinued its development [1]. A cited reason was "insufficient clinical

benefits" in Phase II trials [5]. Despite its discontinuation, brilanestrant served as an important proof-of-

concept for oral SERDs.

Methodological Insights for Researchers

The investigation of brilanestrant's mechanism employed several advanced techniques that can be applied

to the study of other SERDs.

Computational Modeling (QM/MM and MD): Quantum Mechanics/Molecular Mechanics (QM/MM)

studies analyzed the charge density distribution of brilanestrant bound to ERα. Molecular Dynamics
(MD) simulations, typically running for 100 nanoseconds or more, were used to evaluate the stability

of the ligand-receptor complex, calculate binding free energies, and observe critical conformational
shifts, such as the movement of Helix 12 (H12), which is crucial for the receptor's antagonism [2].

In Vitro Resistance Models: The potency of brilanestrant was tested in vitro using human breast
cancer cell lines that had developed resistance to tamoxifen and fulvestrant. This demonstrated its

potential to overcome common resistance mechanisms [1].
X-ray Crystallography: While not explicitly mentioned for brilanestrant, structural biology is key for

modern SERD development. For example, the crystal structure of a related compound (29c)
complexed with ERα revealed it disrupts protein homeostasis by covalently targeting cysteine 530
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and causing strong hydrophobic clashes on Helix 11 (H11), enforcing a unique antagonist

conformation [5].

The discontinuation of brilanestrant highlights the challenges in developing effective endocrine therapies.

Its story has, however, paved the way for next-generation oral SERDs, which continue to be actively

investigated in late-stage clinical trials [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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